molecular formula C17H27N3O3 B5816780 N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea

N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea

Cat. No. B5816780
M. Wt: 321.4 g/mol
InChI Key: TTXQHCXQGGQORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea, also known as DIPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea acts as a sigma-1 receptor agonist, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and neuronal survival. The activation of sigma-1 receptors by N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been shown to modulate the release of neurotransmitters, reduce oxidative stress, and promote cell survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been reported to have several biochemical and physiological effects. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea can reduce the production of reactive oxygen species, inhibit the proliferation of cancer cells, and enhance the survival of neurons. In vivo studies have demonstrated that N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea can alleviate neuropathic pain and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively activate sigma-1 receptors. However, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea. One potential direction is to investigate the therapeutic potential of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea in various disease models, including cancer and Alzheimer's disease. Another direction is to explore the role of sigma-1 receptors in other biological processes, such as inflammation and immune function. Additionally, the development of novel N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea analogs with improved pharmacological properties could lead to the discovery of new drug candidates for various diseases.
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea is a chemical compound that has shown significant potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea involves the reaction between 2,4-dimethoxyaniline and N-(1-isopropyl-4-piperidinyl)isocyanate in the presence of a base catalyst. The resulting compound is then purified using column chromatography. This method has been reported to have a high yield and purity of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been investigated as a potential drug candidate for the treatment of neuropathic pain, cancer, and Alzheimer's disease. In addition, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been used as a tool compound to study the role of sigma-1 receptors in various biological processes.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-12(2)20-9-7-13(8-10-20)18-17(21)19-15-6-5-14(22-3)11-16(15)23-4/h5-6,11-13H,7-10H2,1-4H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXQHCXQGGQORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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